2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
The compound contains several functional groups including a piperazine ring, a pyrimidine ring, and a methoxyphenyl group. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The pyrimidine ring is a basic structure in nucleotides and several vitamins and drugs. The methoxyphenyl group is a common substituent in organic chemistry and is often used to modify the physical and chemical properties of compounds .
Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques can provide information on the types of bonds present, the connectivity of the atoms, and the overall structure of the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, and the methoxy group could potentially be cleaved under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of the piperazine ring could potentially make the compound more soluble in water, while the presence of the methoxyphenyl group could potentially increase its lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-17-13-18(2)15-20(14-17)24(31)29-9-11-30(12-10-29)25-26-19(3)16-23(28-25)27-21-5-7-22(32-4)8-6-21/h5-8,13-16H,9-12H2,1-4H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZNGABCMBCDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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